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Compound of Interest

Compound Name: 3-Aminohexanoic acid

Cat. No.: B3037759

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for 3-Aminohexanoic acid.
Despite extensive searches of chemical databases and scientific literature, detailed
experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) for the free 3-Aminohexanoic acid molecule—is not readily
available in the public domain. Much of the accessible, detailed spectroscopic information is for
its isomer, 6-Aminohexanoic acid, or for derivatives of 3-Aminohexanoic acid.

This document, therefore, provides a summary of the known physical and chemical properties
of 3-Aminohexanoic acid and presents generalized experimental protocols for the
spectroscopic analysis of amino acids. Additionally, a workflow for the spectroscopic
characterization of a novel amino acid is provided in a visual format.

Chemical and Physical Properties of 3-
Aminohexanoic Acid

While experimental spectra are not widely published, fundamental properties of 3-
Aminohexanoic acid have been reported. This data is crucial for handling, storage, and
preliminary characterization of the compound.
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Property Value

Molecular Formula CeH13NO:2

Molecular Weight 131.17 g/mol

CAS Number 58521-63-4
Appearance Solid

Melting Point 205-207 °C

Boiling Point (Predicted) 240.4 °C at 760 mmHg
Density (Predicted) 1.038 g/cm3

General Experimental Protocols for Spectroscopic
Analysis of Amino Acids

The following are generalized protocols for obtaining NMR, IR, and Mass Spectrometry data for
a non-proteinogenic amino acid like 3-Aminohexanoic acid. These protocols are based on
standard laboratory practices and would require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Dissolve 5-10 mg of 3-Aminohexanoic acid in 0.5-0.7 mL of a suitable deuterated
solvent. Deuterated water (D20) or deuterated methanol (CD3sOD) are common choices
for amino acids.

o If using D20, the acidic proton of the carboxylic acid and the protons on the amine group
may exchange with deuterium, leading to their signals disappearing from the *H NMR
spectrum.
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o Add a small amount of a reference standard, such as trimethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions, to
calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

o H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include
the number of scans, relaxation delay, and spectral width.

o 183C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural
abundance of 13C, a larger number of scans will be required. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be run to differentiate between
CH, CHz, and CHs groups.

o 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity
between protons and carbons, aiding in the complete and unambiguous assignment of all
signals.

. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of finely ground 3-Aminohexanoic acid (1-2
mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:
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o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the IR spectrum, typically in the range of
4000 to 400 cm~1,

o The resulting spectrum should show characteristic absorption bands for the amine (N-H
stretching and bending), carboxylic acid (O-H and C=0 stretching), and alkyl (C-H
stretching and bending) functional groups.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray lonization

(ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

Sample Preparation:

o ESI-MS: Dissolve a small amount of 3-Aminohexanoic acid in a suitable solvent (e.g., a
mixture of water and methanol or acetonitrile) at a low concentration (e.g., 10-100 pM).
The solution is then directly infused into the mass spectrometer.

o MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., a-cyano-4-
hydroxycinnamic acid) on a MALDI target plate.

» Data Acquisition:

o Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the
molecular ion. For 3-Aminohexanoic acid (MW = 131.17), one would expect to see a
peak at approximately m/z 132.18 [M+H]* in positive ion mode or m/z 130.16 [M-H]~ in
negative ion mode.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation. The fragmentation pattern provides structural information that can be used
to confirm the identity of the compound.
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Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an amino acid such as 3-Aminohexanoic acid.
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¢ To cite this document: BenchChem. [Spectroscopic Data for 3-Aminohexanoic Acid: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037759#spectroscopic-data-for-3-aminohexanoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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